molecular formula C15H18N4O5S B4197393 N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B4197393
M. Wt: 366.4 g/mol
InChI Key: ZFOGKHOOZHIZCY-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound characterized by its complex molecular structure, which includes a thiadiazole ring, a nitro group, and methoxy groups. This compound is part of a broader class of thiadiazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Replacement of functional groups with different substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, thiadiazole derivatives have shown potential as antimicrobial and antifungal agents. N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide may be studied for its effects on microbial growth and resistance mechanisms.

Medicine: In medicine, this compound has been investigated for its cytotoxic properties, making it a candidate for anticancer drug development. Its ability to induce apoptosis in cancer cells is of particular interest to researchers.

Industry: In the industrial sector, thiadiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The nitro group and methoxy groups play a crucial role in its biological activity, potentially interfering with cellular processes such as DNA replication and protein synthesis. The thiadiazole ring may also contribute to its binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: This compound shares the thiadiazole core but has a different substituent on the benzene ring.

  • Tebuthiuron: Another thiadiazole derivative used as a herbicide, differing in its urea group.

Uniqueness: N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other thiadiazole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, industrial chemistry, and biological research.

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Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-4-5-6-13-17-18-15(25-13)16-14(20)9-7-11(23-2)12(24-3)8-10(9)19(21)22/h7-8H,4-6H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOGKHOOZHIZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 6
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

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